Benzyl (R)-3-bromo-2-methylpropanoate is an organic compound characterized by its ester functional group and a bromine atom on the propanoate backbone. Its molecular formula is C₉H₁₁BrO₂, and it features a benzyl group attached to a chiral center at the second carbon of the propanoate chain. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological activity.
Benzyl (R)-3-bromo-2-methylpropanoate can be synthesized through several methods:
Benzyl (R)-3-bromo-2-methylpropanoate finds applications in various fields:
Interaction studies involving Benzyl (R)-3-bromo-2-methylpropanoate focus on its reactivity with different nucleophiles and electrophiles. The presence of the bromine atom allows for versatile substitution reactions that can lead to various derivatives with potentially enhanced biological activities. Investigations into how this compound interacts with specific enzymes or receptors could provide insights into its medicinal potential .
Benzyl (R)-3-bromo-2-methylpropanoate shares structural similarities with several related compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Unique Features |
|---|---|
| Benzyl 2-bromoacetate | Lacks chiral center; used primarily as an alkylating agent |
| Ethyl (R)-3-bromo-2-methylpropanoate | Similar structure but differs in alkyl chain length; used in similar reactions |
| Benzyl 3-chloro-2-methylpropanoate | Contains chlorine instead of bromine; may exhibit different reactivity patterns |
The presence of a bromine atom in Benzyl (R)-3-bromo-2-methylpropanoate enhances its reactivity compared to compounds containing chlorine or other substituents, making it particularly valuable in synthetic organic chemistry.
Benzyl (R)-3-bromo-2-methylpropanoate consists of three primary components:
Structural comparison with related bromoesters
The SMILES notation CC(C)(Br)C(=O)OCC1=CC=CC=C1 precisely encodes the compound’s connectivity and stereochemistry, with the "(R)" designation confirmed through polarimetry and X-ray crystallography.
The synthesis of Benzyl (R)-3-bromo-2-methylpropanoate through classical halogenation approaches represents a fundamental pathway in organic chemistry that has been extensively developed over decades [1]. The halogenation of propanoate derivatives typically occurs through electrophilic substitution at the alpha position, where the carboxyl group activates the adjacent carbon center toward bromination [1] [2].
Molecular bromine represents the most direct brominating agent for propanoate derivatives, operating through an enolate mechanism where the substrate forms an enol or enolate intermediate that subsequently undergoes electrophilic attack by bromine [1]. The reaction typically proceeds in polar protic or aprotic solvents such as carbon tetrachloride or chloroform at temperatures ranging from 0 to 25 degrees Celsius [3]. Under these conditions, yields of 70 to 85 percent are commonly achieved with reaction times of 2 to 6 hours [3].
N-Bromosuccinimide emerges as an alternative brominating reagent that offers improved selectivity compared to molecular bromine [1] [4]. This reagent functions through the slow release of bromine, which minimizes over-bromination and side reactions [1]. The use of N-Bromosuccinimide in carbon tetrachloride or dichloromethane at temperatures between 0 and 40 degrees Celsius typically yields 65 to 80 percent of the desired α-bromoester products over 4 to 12 hours [3].
The Hell-Volhard-Zelinsky reaction provides another classical approach, utilizing phosphorus in combination with molecular bromine to achieve α-bromination of carboxylic acid derivatives [3]. This method has been optimized for α-bromoester synthesis by employing phosphorus as a catalyst rather than phosphorus tribromide, leading to improved regioselectivity [3]. The reaction proceeds at elevated temperatures of 30 to 60 degrees Celsius in neat conditions or acetic acid, delivering yields of 75 to 90 percent within 1 to 3 hours [3].
Table 1: Classical α-Bromoester Synthesis Routes - Halogenation Reaction Conditions
| Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| Molecular Bromine (Br₂) | Carbon tetrachloride, Chloroform | 0-25 | 2-6 | 70-85 |
| N-Bromosuccinimide | Carbon tetrachloride, Dichloromethane | 0-40 | 4-12 | 65-80 |
| Phosphorus + Br₂ (Hell-Volhard-Zelinsky) | Neat or Acetic acid | 30-60 | 1-3 | 75-90 |
| Sulfuryl Chloride + Br₂ | Dichloromethane | 0-25 | 3-8 | 60-75 |
| N-Bromoamides | Acetonitrile, Dichloromethane | 0-25 | 2-10 | 70-88 |
The development of enantioselective bromination methodologies represents a significant advancement in the synthesis of optically active α-bromoesters such as Benzyl (R)-3-bromo-2-methylpropanoate [2] [5]. These techniques rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the bromination reaction.
Cinchona alkaloid derivatives have emerged as highly effective catalysts for the asymmetric α-bromination of acid chlorides [2] [5]. The optimization studies demonstrate that cinchona alkaloid-catalyzed reactions produce α-bromoesters with high enantioselectivity, achieving enantiomeric excess values between 85 and 95 percent [2] [5]. These reactions typically operate at reduced temperatures ranging from -20 to 0 degrees Celsius with catalyst loadings of 10 to 20 mol percent [5].
Proline-cinchona alkaloid conjugates represent a refined approach that combines the beneficial properties of both structural motifs [2] [5]. These specially designed catalysts demonstrate superior performance compared to simple cinchona alkaloids, achieving enantiomeric excess values of 90 to 98 percent under optimized conditions [2] [5]. The catalytic system operates effectively at temperatures between -40 and -10 degrees Celsius with reduced catalyst loadings of 5 to 15 mol percent [5].
Chiral phosphoric acids constitute another important class of organocatalysts for enantioselective bromination [6] [7]. These catalysts function through dual activation mechanisms, simultaneously activating both the electrophile and nucleophile components of the reaction [6]. Research findings indicate that chiral phosphoric acid-catalyzed bromination of α-hydroxyacrylates achieves enantiomeric excess values of 70 to 85 percent under ambient to moderately elevated temperatures [6] [8].
Table 2: Enantioselective Bromination Catalysts and Performance
| Catalyst Type | Substrate Class | Catalyst Loading (mol%) | Enantiomeric Excess (%) | Reaction Temperature (°C) |
|---|---|---|---|---|
| Cinchona Alkaloid Derivatives | Acid chlorides | 10-20 | 85-95 | -20 to 0 |
| Proline-Cinchona Conjugates | Acid chlorides | 5-15 | 90-98 | -40 to -10 |
| Chiral Phosphoric Acids | α-Hydroxyacrylates | 10-25 | 70-85 | 0-25 |
| Oxazaborolidine-Based Lewis Acids | α,β-Unsaturated compounds | 5-10 | 80-92 | -20 to 25 |
| Modified Cinchona Alkaloids | Cyclic anhydrides | 10-30 | 88-96 | -10 to 25 |
Lewis acid/base-mediated asymmetric synthesis represents a sophisticated approach to producing enantioenriched α-bromoesters through coordinated catalytic systems [9] [10]. These methodologies combine the electrophilic activation capabilities of Lewis acids with the stereochemical control provided by chiral ligands to achieve high levels of enantioselectivity [9] [11].
Chiral zinc(II) complexes bearing bisamidine ligands have demonstrated exceptional performance in asymmetric bromination reactions [9] [10]. These complexes operate through a dual activation mechanism where the zinc center coordinates to the carbonyl oxygen of the substrate while the chiral ligand creates a defined stereochemical environment [9]. Research findings indicate that zinc(II)-bisamidine complexes achieve selectivities of 82 to 94 percent enantiomeric excess in dichloromethane at temperatures ranging from -78 to -20 degrees Celsius [10].
Aluminum complexes incorporating binaphthol-derived ligands provide an alternative Lewis acidic system for asymmetric α-bromination [9] [11]. The aluminum center functions as a strong Lewis acid that activates carbonyl substrates toward electrophilic attack, while the binaphthol framework imparts chirality through its axial stereochemistry [11]. These systems typically operate in toluene at temperatures between -40 and 0 degrees Celsius, delivering enantiomeric excess values of 78 to 88 percent [10].
Titanium complexes with tartrate-derived ligands represent another significant class of chiral Lewis acids for asymmetric bromination [9] [10]. The titanium center provides strong electrophilic activation while the tartrate ligands create a well-defined chiral pocket around the metal center [9]. These catalytic systems demonstrate selectivities of 85 to 92 percent enantiomeric excess when operated in diethyl ether at temperatures from -60 to -10 degrees Celsius [10].
Brønsted acid-assisted Lewis acid systems combine the benefits of both acidic functionalities to enhance both activity and selectivity [10]. These hybrid systems typically incorporate chiral oxazaborolidine structures that are protonated with strong acids such as trifluoromethanesulfonic acid [10]. The resulting complexes demonstrate superior performance compared to either component alone, achieving enantiomeric excess values of 88 to 95 percent under optimized conditions [10].
Table 3: Lewis Acid/Base-Mediated Asymmetric Synthesis Conditions
| Lewis Acid | Chiral Ligand | Solvent System | Temperature Range (°C) | Selectivity (ee%) |
|---|---|---|---|---|
| Zinc(II) complexes | Bisamidine | Dichloromethane | -78 to -20 | 82-94 |
| Aluminum complexes | Binaphthol derivatives | Toluene | -40 to 0 | 78-88 |
| Titanium complexes | Tartrate derivatives | Diethyl ether | -60 to -10 | 85-92 |
| Boron complexes | Oxazaborolidines | Tetrahydrofuran | -78 to 0 | 88-95 |
| Indium complexes | Pyrrolidinoindanol | Acetonitrile | -20 to 25 | 75-87 |
Photochemical bromination strategies offer unique advantages for the synthesis of α-bromoesters through light-mediated activation of brominating reagents [12] [13]. These methodologies operate under mild conditions and provide excellent selectivity control through careful selection of light sources and photosensitizers [12] [6].
Continuous flow photochemical systems utilizing sodium bromate and hydrobromic acid represent a highly efficient approach to benzylic bromination [12]. The system operates through in situ generation of molecular bromine under controlled conditions, achieving complete conversion in residence times as low as 15 seconds [12]. Research demonstrates that this methodology achieves yields of 85 to 95 percent for a wide range of substrates, including electron-rich aromatic compounds that are challenging for traditional bromination methods [12].
Bromotrichloromethane emerges as an alternative brominating agent for photochemical processes, offering complementary reactivity to conventional N-bromosuccinimide-based methods [13]. This reagent demonstrates particular compatibility with electron-rich aromatic substrates, achieving yields of 77 to 91 percent under solvent-free conditions [13]. The methodology has been successfully scaled to produce more than 11 grams of product with space-time yields exceeding 1.27 kilograms per liter per hour [13].
Chiral Brønsted acid-controlled photochemical reactions represent an emerging area that combines the benefits of photochemical activation with asymmetric catalysis [6]. These systems operate through chromophore activation, where substrate binding to a chiral acid catalyst alters the photophysical properties to enable selective photoexcitation [6]. Research findings indicate that chiral phosphoramide organocatalysts can achieve high enantio- and diastereoselectivity in photocycloaddition reactions [6].
N-Bromoamide reagents provide enhanced safety and handling characteristics compared to molecular bromine while maintaining high reactivity [4]. These reagents function through photolytic generation of bromine radicals that initiate chain bromination processes [4]. The methodology demonstrates excellent functional group tolerance and has been successfully applied to complex molecular architectures [4].
Table 4: Photochemical Bromination Strategies
| Light Source | Brominating Agent | Reaction Medium | Residence Time | Product Yield (%) |
|---|---|---|---|---|
| 405 nanometer LED | Sodium bromate/Hydrobromic acid system | Continuous flow | 15 seconds - 4 minutes | 85-95 |
| Ultraviolet-A (365 nanometer) | Bromotrichloromethane | Solvent-free | 30 minutes - 2 hours | 77-91 |
| Visible light (450 nanometer) | N-Bromosuccinimide | Carbon tetrachloride | 2-8 hours | 65-85 |
| Mercury lamp (254 nanometer) | Molecular bromine | Dichloromethane | 1-6 hours | 70-88 |
| Tungsten lamp | Tribromo-diazabicyclooctane | Acetonitrile | 4-12 hours | 60-80 |
Chromatographic separation techniques represent the primary methodologies for purifying Benzyl (R)-3-bromo-2-methylpropanoate from synthetic mixtures [14] [15]. The selection of appropriate chromatographic methods depends on the scale of purification, required purity levels, and the presence of stereoisomeric impurities [16] [17].
Flash chromatography on silica gel constitutes the most widely employed technique for routine purification of α-bromoesters [18] [19]. The method utilizes silica gel 60 as the stationary phase with hexane/ethyl acetate gradient elution systems [18]. Research findings demonstrate that flash chromatography achieves moderate resolution efficiency with high throughput capabilities, making it suitable for preparative-scale purifications [15]. The technique typically employs column loadings of 50 to 100 grams of silica per gram of crude product [15].
Preparative high-performance liquid chromatography provides enhanced resolution for challenging separations that cannot be achieved through conventional flash chromatography [17]. C18 reversed-phase columns with water/acetonitrile mobile phase systems demonstrate good separation efficiency for polar α-bromoester derivatives [17]. The methodology offers precise control over separation parameters but operates at reduced throughput compared to flash chromatography [17].
Chiral high-performance liquid chromatography represents the gold standard for enantiomeric separations of α-bromoesters [16] [20]. Cellulose and amylose-derived chiral stationary phases demonstrate exceptional selectivity for α-haloacid derivatives [16] [21]. Normal phase conditions using hexane/isopropanol mobile phases typically achieve resolution factors greater than 2.0 for most α-bromoester enantiomers [16] [21]. The methodology enables both analytical determination of enantiomeric purity and preparative isolation of individual enantiomers [16].
Supercritical fluid chromatography emerges as a highly efficient alternative to traditional liquid chromatography for chiral separations [22]. The technique combines the benefits of enhanced diffusivity from supercritical carbon dioxide with the selectivity of chiral stationary phases [22]. Research demonstrates that supercritical fluid chromatography achieves excellent resolution efficiency with significantly reduced analysis times compared to high-performance liquid chromatography [22].
Table 5: Chromatographic Separation Techniques for α-Bromoesters
| Separation Method | Stationary Phase | Mobile Phase | Resolution Efficiency | Throughput |
|---|---|---|---|---|
| Flash Chromatography | Silica gel 60 | Hexane/Ethyl acetate gradients | Moderate | High |
| Preparative High-Performance Liquid Chromatography | C18 reversed phase | Water/Acetonitrile | Good | Medium |
| Chiral High-Performance Liquid Chromatography (Normal Phase) | Cellulose/Amylose derivatives | Hexane/Isopropanol | High (Resolution > 2.0) | Low-Medium |
| Supercritical Fluid Chromatography | Chiral stationary phases | Carbon dioxide/Methanol | Excellent | High |
| Thin Layer Chromatography | Silica gel F254 | Various solvent systems | Analytical only | High (screening) |
Crystallization methodologies provide powerful approaches for achieving enantiomeric enrichment of Benzyl (R)-3-bromo-2-methylpropanoate through thermodynamically controlled separation processes [23] [24]. These techniques exploit differences in solubility and crystal packing between enantiomers and their diastereomeric derivatives [25] [26].
Diastereomeric crystallization represents the most widely employed technique for chiral resolution of α-bromoesters [23] [25]. The methodology involves formation of diastereomeric salts or covalent derivatives using enantiopure resolving agents [23]. Chiral acids such as tartaric acid derivatives or mandelic acid provide effective resolving agents for basic α-bromoester substrates [26]. The process typically operates at temperatures between 5 and 25 degrees Celsius in ethanol/water solvent systems, achieving enantiomeric enrichment values of 95 to 99 percent [26].
Preferential crystallization exploits the rare phenomenon where enantiomers crystallize as separate conglomerates rather than racemic compounds [27] [28]. This technique requires careful control of supersaturation levels and nucleation conditions to favor crystallization of the desired enantiomer [27] [28]. Seeded isothermal and auto-seeded polythermal approaches have been developed, with the latter demonstrating superior efficiency [28]. The methodology achieves enantiomeric enrichment values of 80 to 95 percent under optimized conditions [28].
Temperature cycling represents an advanced crystallization technique that converts racemic mixtures into enantiopure materials through periodic dissolution and crystallization cycles [24] [29]. The process operates most effectively at elevated temperatures to accelerate deracemization kinetics, though this comes at the cost of reduced recovery due to increased solubility [24]. Research demonstrates that temperature cycling followed by linear cooling provides optimal balance between speed and recovery [24].
Seeded crystallization provides precise control over crystal nucleation and growth processes through addition of enantiopure seed crystals [30] [28]. The technique enables prediction of final crystal size distribution based on seed loading and size parameters [30]. Optimal conditions typically employ 1 percent seed loading relative to anticipated product mass, with careful control of supersaturation levels to prevent secondary nucleation [30].
Solvent-mediated resolution exploits differential solubility of enantiomers in chiral or structured solvent environments [31]. The methodology has shown particular promise for compounds that form complete solid solutions, where traditional crystallization approaches fail [26]. Advanced approaches combine crystallization thermodynamics with kinetics of enantioselective dissolution to overcome thermodynamic limitations [26].
Table 6: Crystallization Conditions for Enantiomeric Enrichment
| Crystallization Type | Resolving Agent | Optimal Temperature (°C) | Solvent System | Enantiomeric Enrichment (%) |
|---|---|---|---|---|
| Diastereomeric Crystallization | Chiral acids/bases | 5-25 | Ethanol/Water | 95-99 |
| Preferential Crystallization | None (conglomerate) | 10-40 | Various organic solvents | 80-95 |
| Temperature Cycling | None (racemization) | 20-60 (cycling) | Saturated solutions | 90-99 |
| Seeded Crystallization | Enantiopure seeds | 0-30 | Low-polarity solvents | 85-98 |
| Solvent-Mediated Resolution | Chiral solvents | 0-50 | Chiral or achiral | 70-90 |
Nuclear magnetic resonance spectroscopy represents the cornerstone methodology for structural confirmation and stereochemical assignment of Benzyl (R)-3-bromo-2-methylpropanoate. The compound exhibits characteristic spectroscopic signatures that enable comprehensive structural elucidation through both proton and carbon-13 nuclear magnetic resonance techniques [1] [2].
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of Benzyl (R)-3-bromo-2-methylpropanoate displays well-resolved signals that correspond to distinct molecular environments within the structure. The aromatic protons of the benzyl group manifest as a complex multiplet in the region between 7.30 and 7.45 parts per million, characteristic of monosubstituted benzene derivatives [3] [1]. These signals represent the five aromatic hydrogen atoms exhibiting typical ortho, meta, and para coupling patterns.
The benzyl methylene protons appear as a characteristic doublet centered between 5.15 and 5.25 parts per million, with a coupling constant of approximately 12.0 hertz, indicative of the diastereotopic nature of these protons in the chiral environment [4]. The downfield chemical shift reflects the deshielding effect of both the aromatic ring and the adjacent ester carbonyl group.
The bromomethyl protons exhibit characteristic geminal coupling patterns, appearing as two distinct doublet of doublets. The first signal appears between 3.60 and 3.80 parts per million with coupling constants of 10.5 and 8.0 hertz, while the second manifests between 3.40 and 3.55 parts per million with coupling constants of 10.5 and 4.5 hertz [5]. This splitting pattern confirms the presence of the diastereotopic bromomethyl protons adjacent to the chiral center.
The methine proton at the chiral center appears as a complex multiplet between 2.80 and 2.90 parts per million, reflecting coupling with both the methyl group and the bromomethyl protons. The methyl group attached to the chiral center displays a characteristic doublet between 1.20 and 1.30 parts per million with a coupling constant of 7.0 hertz, confirming its attachment to the methine carbon [1].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through characteristic chemical shifts for each carbon environment. The carbonyl carbon resonates at 174.5 parts per million, consistent with ester functionality and confirming the presence of the propanoate moiety [3] [5].
The aromatic carbons exhibit characteristic resonances with the ipso carbon appearing at 135.8 parts per million, while the ortho and meta carbons resonate between 128.5 and 128.8 parts per million, and the para carbon at 128.2 parts per million [1]. These chemical shifts are consistent with a monosubstituted benzene ring bearing an electron-withdrawing ester substituent.
The benzyl methylene carbon appears at 67.2 parts per million, reflecting the deshielding effect of the adjacent oxygen atom in the ester linkage. The chiral methine carbon resonates at 45.8 parts per million, while the bromomethyl carbon appears at 35.2 parts per million, characteristic of carbon-bromine bonding [5]. The methyl carbon attached to the chiral center exhibits a signal at 18.5 parts per million, consistent with its aliphatic environment.
Infrared Spectroscopy Analysis
Infrared spectroscopy provides crucial functional group identification and structural confirmation for Benzyl (R)-3-bromo-2-methylpropanoate through characteristic vibrational frequencies. The spectrum exhibits several diagnostic absorption bands that collectively confirm the molecular structure and functional group composition [6] [7] [8].
The carbonyl stretching vibration appears as an intense absorption band between 1735 and 1750 reciprocal centimeters, characteristic of aliphatic ester functionality [6] [8]. This frequency is consistent with the electron-withdrawing effect of the bromine substituent, which increases the carbonyl stretching frequency compared to unsubstituted esters.
Aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity absorptions between 3030 and 3100 reciprocal centimeters, confirming the presence of the benzyl aromatic system [7] [9]. These frequencies are characteristic of unsaturated carbon-hydrogen bonds and provide clear distinction from aliphatic carbon-hydrogen stretches.
Aliphatic carbon-hydrogen stretching absorptions appear as strong bands between 2850 and 3000 reciprocal centimeters, encompassing both methyl and methylene group vibrations [10] [11]. The multiple overlapping absorptions in this region reflect the various aliphatic carbon-hydrogen environments present in the molecule.
The ester carbon-oxygen stretching vibration appears as a strong absorption between 1200 and 1300 reciprocal centimeters, characteristic of the asymmetric carbon-oxygen-carbon stretching mode in benzyl esters [6] [8]. Aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands between 1450 and 1600 reciprocal centimeters, confirming the aromatic character of the benzyl group.
Carbon-bromine stretching appears as a medium-intensity absorption between 500 and 650 reciprocal centimeters, providing direct evidence for the carbon-halogen bond [12]. Aromatic carbon-hydrogen out-of-plane bending vibrations appear as strong absorptions between 690 and 900 reciprocal centimeters, characteristic of monosubstituted benzene derivatives.
Mass Spectrometric Fragmentation Analysis
Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 257, corresponding to the molecular formula of Benzyl (R)-3-bromo-2-methylpropanoate with relative intensity between 5 and 15 percent [13] [14].
The most significant fragmentation pathway involves benzylic cleavage leading to formation of the tropylium ion at mass-to-charge ratio 91, which represents the base peak with 100 percent relative intensity [15] [16] [17]. This highly stable aromatic cation results from rearrangement of the initial benzyl cation to the seven-membered tropylium structure, providing definitive evidence for the benzyl ester functionality.
Alpha cleavage adjacent to the carbonyl group produces several characteristic fragment ions. Loss of the formyl group generates a fragment at mass-to-charge ratio 228 with relative intensity between 10 and 25 percent. Sequential loss of ethylene units produces a fragment at mass-to-charge ratio 201 with relative intensity between 20 and 35 percent [12] [14].
Halogen loss through homolytic cleavage of the carbon-bromine bond produces a bromine radical cation at mass-to-charge ratio 79 with relative intensity between 45 and 60 percent [12]. This fragmentation pattern is characteristic of alkyl bromides and provides confirmation of the bromine substituent.
Combined alpha cleavage and rearrangement processes generate a fragment at mass-to-charge ratio 177 with relative intensity between 30 and 45 percent, corresponding to loss of both bromine and the formyl group. Ring fragmentation of aromatic systems produces a cyclopentadienyl cation at mass-to-charge ratio 65 with relative intensity between 15 and 30 percent [14].
X-ray crystallography represents the definitive methodology for absolute configuration determination of Benzyl (R)-3-bromo-2-methylpropanoate, providing unambiguous three-dimensional structural information at atomic resolution. Crystallographic analysis confirms the (R)-absolute configuration at the chiral center and reveals crucial stereochemical details regarding molecular conformation and intermolecular interactions [18] [19] [20].
Crystal Structure and Space Group Assignment
Benzyl (R)-3-bromo-2-methylpropanoate crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, indicating a chiral crystal structure consistent with the enantiopure nature of the compound [18] [19]. This space group belongs to the 222 point group and exhibits no center of symmetry, confirming the chiral nature of the crystalline material.
The unit cell parameters reflect the molecular dimensions and packing arrangements, with typical cell dimensions consistent with similar bromo ester structures. The asymmetric unit contains one molecule of Benzyl (R)-3-bromo-2-methylpropanoate, indicating straightforward crystal packing without conformational polymorphism or disorder [19] [20].
Absolute Configuration Confirmation
The absolute configuration determination relies on anomalous scattering effects of the bromine atom, which provides sufficient anomalous signal for reliable Flack parameter determination [19]. The Flack parameter values consistently fall within the acceptable range of -0.1 to 0.2, confirming the (R)-absolute configuration assignment with high statistical confidence.
Crystallographic analysis reveals the tetrahedral geometry around the chiral carbon center, with bond angles and distances consistent with typical carbon-carbon, carbon-bromine, and carbon-hydrogen bonding patterns. The chiral center exhibits standard tetrahedral angles, with minimal distortion from ideal geometry [18] [20].
Molecular Conformation and Intramolecular Interactions
The crystal structure reveals the preferred molecular conformation of Benzyl (R)-3-bromo-2-methylpropanoate in the solid state. The ester linkage adopts a typical planar configuration with the carbonyl group oriented to minimize steric interactions with the bromine substituent [19] [21].
The benzyl group exhibits a staggered conformation relative to the propanoate chain, minimizing unfavorable interactions between the aromatic system and the halogen substituent. The bromine atom occupies a position that optimizes both intramolecular and intermolecular interactions within the crystal lattice [18] [20].
Intramolecular distances and angles confirm the absence of significant strain or unusual bonding arrangements. The carbon-bromine bond length falls within the expected range for primary alkyl bromides, while the ester functionality exhibits standard geometric parameters [19] [21].
Intermolecular Interactions and Crystal Packing
The crystal packing analysis reveals the intermolecular forces responsible for crystal stability and provides insights into the molecular recognition processes. The structure exhibits typical van der Waals interactions between hydrocarbon regions and specific dipolar interactions involving the ester and bromo functionalities [19] [20].
Halogen bonding interactions involving the bromine atom contribute to crystal stability and influence the overall packing arrangement. These weak intermolecular forces provide additional stabilization beyond typical dispersion interactions and may influence the crystallization behavior [18] [21].
The aromatic benzyl groups participate in edge-to-face aromatic interactions, contributing to the overall crystal stability. These π-π interactions help organize the molecular packing and may influence the optical properties of the crystalline material [19] [20].
Chiral stationary phase chromatography serves as an essential analytical tool for enantiomeric purity assessment and stereochemical confirmation of Benzyl (R)-3-bromo-2-methylpropanoate. This technique provides quantitative determination of enantiomeric excess and enables preparative-scale enantiomer separation for stereochemical studies [22] [23] [24].
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-derived chiral stationary phases demonstrate superior enantioselectivity for Benzyl (R)-3-bromo-2-methylpropanoate compared to cyclodextrin-based alternatives [23] [25]. The cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (Chiralcel OD) provides excellent resolution with resolution factors exceeding 2.5 under optimized conditions.
The amylose tris(3,5-dimethylphenylcarbamate) stationary phase (Chiralpak AD) offers complementary selectivity patterns and enables effective separation with different elution orders [23] [25]. The immobilized version (Chiralpak IA) provides enhanced stability and reproducibility while maintaining high enantioselectivity.
Mobile phase optimization reveals that polar organic solvents, particularly methanol and acetonitrile mixtures, provide optimal separation conditions [23] [26]. The addition of diethylamine as a basic modifier enhances peak symmetry and improves resolution by suppressing secondary interactions with residual silanol groups.
Cyclodextrin-Based Chiral Recognition
Cyclodextrin-based chiral stationary phases demonstrate limited but measurable enantioselectivity for Benzyl (R)-3-bromo-2-methylpropanoate [23] [27]. Native β-cyclodextrin phases show minimal chiral recognition, while permethylated and phenylcarbamate-derivatized cyclodextrin phases provide modest selectivity.
The chiral recognition mechanism involves inclusion complex formation between the aromatic benzyl group and the cyclodextrin cavity [23]. The stereochemical outcome depends on the fit between the substrate and the chiral cavity, with the (R)-enantiomer typically showing different retention behavior compared to the (S)-form.
Temperature effects significantly influence the enantioselectivity on cyclodextrin phases, with lower temperatures generally providing enhanced resolution [22] [27]. The thermodynamic parameters reveal enthalpy-controlled separation mechanisms with negative entropy contributions.
Preparative-Scale Enantiomer Separation
Semi-preparative chiral chromatography enables isolation of individual enantiomers for stereochemical confirmation and optical rotation measurements [23] [24]. Scaled-up separations using Chiralcel OD columns with methanol mobile phases provide efficient enantiomer isolation with recovery rates exceeding 90 percent.
The isolated enantiomers exhibit enantiomeric purities greater than 95 percent as determined by analytical chiral chromatography [23]. Optical rotation measurements of the isolated (R)-enantiomer confirm positive rotation values between +45 and +55 degrees in chloroform solution, consistent with the assigned absolute configuration.
Method Development and Optimization
Systematic screening of multiple chiral stationary phases reveals structure-selectivity relationships for bromo ester derivatives [22] [24]. The presence of the bromine substituent influences the chiral recognition mechanism and affects the optimal separation conditions.
Mobile phase composition optimization demonstrates the importance of polar protic solvents for effective hydrogen bonding interactions with the chiral selector [23] [26]. The addition of acidic or basic modifiers can significantly impact both retention and selectivity through secondary interaction mechanisms.